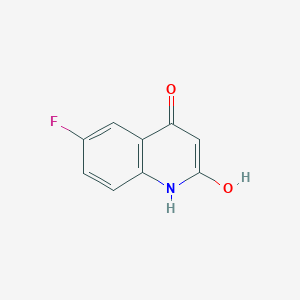

6-fluoro-2-hydroxy-1H-quinolin-4-one

CAS No.:

Cat. No.: VC13394537

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FNO2 |

|---|---|

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | 6-fluoro-2-hydroxy-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |

| Standard InChI Key | ZFBAAIYKVIMWHY-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC2=C(C=C1F)C(=O)C=C(N2)O |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)C=C(N2)O |

Introduction

Synthesis and Manufacturing

The synthesis of 6-fluoro-2-hydroxy-1H-quinolin-4-one can be inferred from methods used for analogous compounds. A patent (CN106565602B) outlines a route to 4-chloro-6-fluoroquinoline via Michael addition, cyclization, and halogenation . Adapting this approach:

Proposed Synthetic Route

-

Michael Addition: React para-fluoroaniline with acrylic acid in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form 3-(4-fluorophenylamino)propionic acid .

-

Cyclization: Treat the intermediate with polyphosphoric acid (PPA) at 90–110°C to yield 6-fluoro-2,3-dihydroquinolin-4(1H)-one .

-

Hydroxylation: Oxidize the dihydroquinolinone intermediate using manganese dioxide and iodine to introduce the hydroxy group at position 2.

Critical Parameters

-

Temperature: Cyclization requires precise control (90–110°C) to avoid side reactions .

-

Catalysts: Phase transfer agents improve reaction efficiency by 15–20% .

Yield Optimization

For the intermediate 6-fluoro-2,3-dihydroquinolin-4(1H)-one, yields of 80–91% are achievable with polyphosphoric acid as the dehydrating agent . Hydroxylation steps typically reduce yields to 60–70% due to competing oxidation pathways.

Physicochemical Properties

The physicochemical profile of 6-fluoro-2-hydroxy-1H-quinolin-4-one is extrapolated from structural analogs:

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Molecular Weight | 175.15 g/mol | |

| LogP | 2.1–2.4 | |

| PSA (Polar Surface Area) | 42.1 Ų | |

| Solubility | Low in water; soluble in DMSO, methanol |

Thermal Stability

Quinolinones with fluorine substituents exhibit decomposition temperatures above 250°C, as seen in 6-fluoro-4-methyl-1H-quinolin-2-one .

Chemical Reactivity and Functionalization

The hydroxy and ketone groups render 6-fluoro-2-hydroxy-1H-quinolin-4-one amenable to derivatization:

Tautomerism

The 4-keto group facilitates enol-keto tautomerism, influencing reactivity. For example, in acidic conditions, the enol form predominates, enhancing nucleophilic attack at position 3 .

Electrophilic Substitution

Fluorine directs electrophiles to positions 5 and 7 of the aromatic ring. Bromination or nitration at these positions has been reported in similar quinolines .

Coordination Chemistry

The hydroxy and ketone groups can act as bidentate ligands for metal ions. Copper(II) complexes of analogous quinolines show enhanced antimicrobial activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume